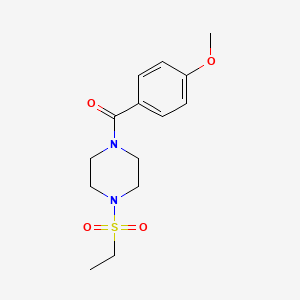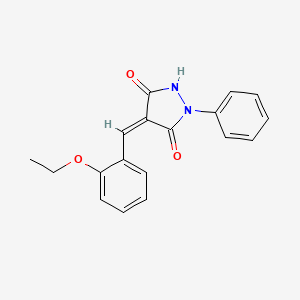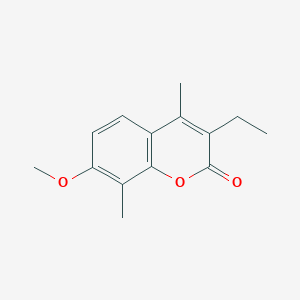
2-(3,4-dimethoxyphenyl)-N-methyl-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-methyl-4-quinolinecarboxamide, also known as DMQX, is a synthetic compound that belongs to the class of quinolinecarboxamides. It was first synthesized in the 1990s as a potential therapeutic agent for various neurological disorders. DMQX has been extensively studied for its role as a potent antagonist of glutamate receptors, specifically the AMPA receptor subtype.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Quinoline derivatives, characterized by high electron density due to π-electrons and non-bonding electron pairs, have been identified as effective anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces through coordination bonding makes them suitable for corrosion inhibition. This application is critical in protecting metals in various industrial environments, thus extending the lifespan of metallic structures and components (Verma, Quraishi, & Ebenso, 2020).
Organic Materials and Nanoscience
Hexaazatriphenylene (HAT) derivatives, including quinoline analogs, are utilized in the creation of organic materials due to their excellent π–π stacking ability and electron deficiency. These characteristics make them ideal for applications in semiconductors, sensors, nonlinear optical chromophores, and liquid crystals. Their role is pivotal in the development of microporous polymers for energy storage and in the fabrication of nano and microstructures, showcasing the versatility of quinoline derivatives in advanced material science (Segura, Juárez, Ramos, & Seoane, 2015).
Anticancer and Antimicrobial Applications
Quinoline and quinazoline alkaloids have been the focus of extensive research due to their significant bioactivities. These compounds, found in natural sources or as modified analogs, exhibit a wide range of biological activities including antitumor, antimalarial, antibacterial, and antifungal effects. The discovery of quinine and camptothecin, both quinoline alkaloids, has been groundbreaking in the development of antimalarial and anticancer drugs, respectively. This demonstrates the critical role of quinoline derivatives in medicinal chemistry and drug development (Shang et al., 2018).
Optoelectronic Materials
Quinazolines and pyrimidines, including their functionalized derivatives, are explored for their applications related to photo- and electroluminescence. The incorporation of quinazoline fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These materials are utilized in various electronic devices, luminescent elements, and photoelectric conversion elements, highlighting the importance of quinoline derivatives in the field of optoelectronics (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Environmental Remediation
The challenge of quinoline degradation due to its complex structure and resistance to natural decomposition has led to the exploration of various technologies for its efficient removal. Research on quinoline biodegradation and the synergistic application of multiple technologies aims to enhance degradation efficiency. This effort is crucial for mitigating the environmental impact of quinoline, which is used in dye, metallurgy, pharmaceutical, rubber, and agrochemical industries, thereby contributing to the sustainability of these sectors (Luo et al., 2020).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-20-19(22)14-11-16(21-15-7-5-4-6-13(14)15)12-8-9-17(23-2)18(10-12)24-3/h4-11H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYFUZBUQKAAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol](/img/structure/B5578744.png)

![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)azepane](/img/structure/B5578762.png)


![3-[2-(trifluoromethyl)phenyl]-1,2,3,4-oxatriazol-3-ium-5-olate](/img/structure/B5578794.png)
![N-(tert-butyl)-N'-[1-(pyridin-3-ylsulfonyl)azepan-3-yl]urea](/img/structure/B5578798.png)
![2-hydroxy-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5578808.png)

![methyl 4-[(3-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5578829.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5578836.png)
![5H-indeno[1,2-b]pyridin-5-one O-[2-chloro-5-(methylthio)benzoyl]oxime](/img/structure/B5578838.png)

